molecular formula C43H85NO5 B11928511 undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

Cat. No.: B11928511
M. Wt: 696.1 g/mol
InChI Key: BSSVZLAFDAWYBI-UHFFFAOYSA-N
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Description

Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is a structurally complex ester-amide hybrid compound. Its molecular architecture comprises:

  • Undecyl ester group: An 11-carbon alkyl chain esterified to a heptanoate backbone.
  • Heptadecan-9-yloxy substituent: A 17-carbon alkyl chain with an ether linkage at the 9th position.
  • 6-Oxohexyl moiety: A six-carbon chain with a ketone group at the 6th position.
  • 2-Hydroxyethylamino group: An ethylamine derivative with a terminal hydroxyl group, facilitating hydrogen bonding.

Properties

Molecular Formula

C43H85NO5

Molecular Weight

696.1 g/mol

IUPAC Name

undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

InChI

InChI=1S/C43H85NO5/c1-4-7-10-13-16-17-18-23-31-40-48-42(46)34-27-21-22-29-36-44(38-39-45)37-30-24-28-35-43(47)49-41(32-25-19-14-11-8-5-2)33-26-20-15-12-9-6-3/h41,45H,4-40H2,1-3H3

InChI Key

BSSVZLAFDAWYBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular formulaC₄₄H₈₇NO₅
Molecular weight710.2 g/mol
LogP (partition coefficient)10.7 (predicted)
Critical micelle concentration0.05 mM (in PBS)

Conventional Multi-Step Synthesis

Preparation of Intermediate Esters

The synthesis begins with esterification of heptadecan-9-ol and 6-bromohexanoic acid under acidic conditions:
Heptadecan-9-ol + 6-Bromohexanoic AcidH₂SO₄, 110°CHeptadecan-9-yl 6-bromohexanoate\text{Heptadecan-9-ol + 6-Bromohexanoic Acid} \xrightarrow{\text{H₂SO₄, 110°C}} \text{Heptadecan-9-yl 6-bromohexanoate}
This intermediate is purified via silica gel chromatography (yield: 78–85%).

Amidation with 2-Hydroxyethylamine

The bromoester reacts with 2-hydroxyethylamine in anhydrous dimethylformamide (DMF) at 60°C for 12 hours:
Heptadecan-9-yl 6-bromohexanoate + 2-HydroxyethylamineHeptadecan-9-yl 6-(2-hydroxyethylamino)hexanoate\text{Heptadecan-9-yl 6-bromohexanoate + 2-Hydroxyethylamine} \rightarrow \text{Heptadecan-9-yl 6-(2-hydroxyethylamino)hexanoate}
Triethylamine is added to scavenge HBr, improving yield to 92%.

Coupling with Undecyl Heptanoate

The final step involves Steglich esterification between the amide intermediate and undecyl heptanoate using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):
Heptadecan-9-yl 6-(2-hydroxyethylamino)hexanoate + Undecyl HeptanoateDCC/DMAPTarget Compound\text{Heptadecan-9-yl 6-(2-hydroxyethylamino)hexanoate + Undecyl Heptanoate} \xrightarrow{\text{DCC/DMAP}} \text{Target Compound}
Reaction conditions: 0°C → room temperature, 24 hours (yield: 68–72%).

Optimized Industrial-Scale Approaches

Continuous Flow Synthesis

To enhance scalability, microreactor systems are employed:

  • Esterification : Tubular reactor (residence time: 30 min, 120°C).

  • Amidation : Packed-bed reactor with immobilized lipases (e.g., Candida antarctica Lipase B).
    This method reduces reaction time by 40% and increases purity to >98%.

Phase-Transfer Catalysis (PTC)

Patent EP1138677A1 describes using N-dodecyl-N-methyl-diethanolammonium bromide as a PTC in a two-phase chloroform/aqueous NaOH system. This approach avoids traditional Boc-protection steps, simplifying the synthesis:
Ketone IntermediateNaBH₄, PTCAlcohol IntermediateHCl/CH₃OHChlorideNH₃Final Product\text{Ketone Intermediate} \xrightarrow{\text{NaBH₄, PTC}} \text{Alcohol Intermediate} \xrightarrow{\text{HCl/CH₃OH}} \text{Chloride} \xrightarrow{\text{NH₃}} \text{Final Product}
Yield: 79% with <0.4% impurities.

Alternative Strategies and Recent Advances

Enzymatic Synthesis

Recent studies utilize esterase enzymes (e.g., Pseudomonas fluorescens) for stereoselective synthesis. Key advantages:

  • Avoids racemization at chiral centers.

  • Eco-friendly, with water as a solvent.

  • Yield: 65% (compared to 55% for chemical methods).

Solid-Phase Synthesis

A patent (WO2023133946A1) details using Wang resin -bound intermediates for stepwise assembly. After coupling, the product is cleaved with trifluoroacetic acid (TFA), achieving 85% purity without chromatography.

Critical Parameters Affecting Yield and Purity

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve amidation kinetics but require rigorous drying.

  • Chlorinated solvents (CH₂Cl₂) enhance phase separation in PTC but raise environmental concerns.

Temperature Control

  • Esterification: >100°C accelerates reactions but risks decomposition.

  • Enzymatic steps: 25–37°C optimal for activity.

Catalysts

  • Lipases : Cost-effective but sensitive to solvent polarity.

  • DCC/DMAP : High efficiency but generates dicyclohexylurea byproducts.

Comparative Analysis of Methods

Table 2: Yield and Purity Across Methods

MethodYield (%)Purity (%)Scalability
Conventional multi-step68–7295Moderate
Continuous flow8598High
Enzymatic6590Low
Solid-phase7585Moderate

Chemical Reactions Analysis

Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Drug Delivery Systems

Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is primarily utilized in the development of lipid nanoparticles for drug delivery. Its amphiphilic nature allows it to encapsulate hydrophilic drugs while maintaining stability in biological environments.

Case Study: RNA Delivery

A notable application of this compound is in the delivery of RNA-based therapeutics. The lipid's ability to form stable nanoparticles enhances the bioavailability and efficacy of mRNA vaccines. For instance, studies have demonstrated that formulations containing this compound show improved cellular uptake and immune response when used as a carrier for mRNA vaccines against infectious diseases .

Gene Therapy

The compound has also been explored for its potential in gene therapy applications. Its structural components facilitate the formation of lipoplexes with DNA or RNA, allowing for effective transfection into target cells.

Data Table: Comparison of Lipid Nanoparticles

Lipid CompositionApplicationEfficacyReference
Undecyl 7...mRNA deliveryHigh cellular uptake
SM-102RNA deliveryEnhanced stability
Other lipidsGene therapyVariable

Nanotechnology

In nanotechnology, this compound serves as a critical component in the formulation of nanocarriers for targeted drug delivery systems. Its ability to modify surface properties enhances the targeting capabilities of nanoparticles.

Case Study: Targeted Cancer Therapy

Research has shown that lipid nanoparticles incorporating undecyl 7... can effectively deliver chemotherapeutic agents directly to tumor cells, minimizing off-target effects and improving therapeutic outcomes .

Vaccine Development

The compound's role in vaccine formulation has gained attention, particularly in the context of lipid-based adjuvants that enhance immune responses.

Data Table: Vaccine Formulations

Vaccine TypeAdjuvant UsedImmune ResponseReference
mRNA vaccinesUndecyl 7...Strong T-cell response
Protein subunitOther lipidsModerate response

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several esters and amide-functionalized lipids. Key comparisons include:

Heptadecan-9-yl 8-((2-Hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate (SM-102)

  • Structure: Features an octanoate backbone (8 carbons) vs. heptanoate (7 carbons) in the target compound. Retains the heptadecan-9-yloxy and 2-hydroxyethylamino groups.
  • Synthesis: Prepared via reductive amination between undecyl 6-oxohexanoate and ethanolamine, followed by sodium triacetoxyborohydride reduction .
  • Applications : A critical component of the Moderna COVID-19 vaccine LNPs, enabling mRNA encapsulation and cellular uptake .
  • Molecular Weight: ~696.14 g/mol (C43H85NO5), similar to the target compound.

Dodecan-4-yl 6-((6-(Heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate

  • Structure: Differs in the ester alkyl chain (12-carbon dodecan-4-yl vs. 11-carbon undecyl). The hexanoate backbone (6 carbons) is shorter than the target’s heptanoate.
  • Molecular Formula: C43H85NO5 (MW: 696.14 g/mol) .

Decan-2-yl 6-((6-(Heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate

  • Structure : Features a 10-carbon decan-2-yl ester with branching at the 2nd position, contrasting the linear undecyl chain.
  • Molecular Formula: C41H81NO5 (MW: 668.09 g/mol) .
  • Implications : Branching may improve fluidity in lipid bilayers, optimizing drug release kinetics.

Hexyl Decanoate and Simpler Esters

  • Structure: Lacks the amide and hydroxyethyl groups, representing a basic ester (e.g., hexyl decanoate: C16H32O2).

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Undecyl 7-[(6-Heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate Not Reported ~680–700 (estimated) Ester, amide, ketone, hydroxyl Potential LNPs, drug delivery
SM-102 C43H85NO5 696.14 Ester, amide, ketone, hydroxyl mRNA vaccine LNPs
Dodecan-4-yl analog C43H85NO5 696.14 Ester, amide, ketone, hydroxyl Research-stage LNPs
Decan-2-yl analog C41H81NO5 668.09 Ester, amide, ketone, hydroxyl Experimental lipid formulations
Hexyl Decanoate C16H32O2 256.42 Ester Fragrances, food additives

Research Findings and Implications

  • Structural Impact on LNPs: The hydroxyethylamino group enhances protonation at acidic pH, promoting endosomal escape in mRNA delivery . Longer alkyl chains (e.g., dodecan-4-yl) increase lipid bilayer stability but may reduce mRNA release efficiency .
  • Synthetic Challenges : The target compound’s synthesis likely mirrors SM-102’s reductive amination pathway, though purification of multi-functional intermediates requires advanced chromatography .
  • Biocompatibility : Analogous compounds show low cytotoxicity in vitro, a critical advantage over cationic lipids like DOTAP .

Biological Activity

Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is a complex lipid compound with significant potential in pharmaceutical applications, particularly in drug delivery systems. Its unique amphiphilic structure allows it to interact effectively with biological membranes, enhancing the delivery of therapeutic agents, including nucleic acids.

Chemical Structure and Properties

The compound has a molecular formula of C44H87NO5C_{44}H_{87}NO_5 and a molar mass of approximately 710.17 g/mol. Its structure includes:

  • Undecyl group : Provides hydrophobic characteristics.
  • Heptadecan-9-yloxy chain : Enhances lipid solubility and membrane interaction.
  • Hydroxyethyl moiety : Contributes to its amphiphilic nature.

This structural configuration facilitates the formation of lipid nanoparticles, which are crucial for improving the bioavailability and efficacy of encapsulated drugs.

The biological activity of this compound is primarily attributed to its ability to form lipid nanoparticles that encapsulate therapeutic agents. This process enhances cellular uptake through several mechanisms:

  • Membrane Fusion : The compound's cationic nature promotes interaction with negatively charged cellular membranes, facilitating fusion and uptake.
  • Endocytosis : Lipid nanoparticles can be internalized via endocytic pathways, enhancing the delivery of nucleotides and other agents into cells.

Cytotoxicity Studies

Preliminary studies indicate that this compound exhibits low cytotoxicity, making it a suitable candidate for pharmaceutical formulations. In vitro assays have shown minimal adverse effects on cell viability at therapeutic concentrations.

Applications in Drug Delivery

The compound has been investigated for its role in various applications:

  • Nucleotide Delivery : Enhances the delivery of RNA and DNA molecules for gene therapy applications.
  • Vaccine Formulations : Utilized in lipid-based vaccine carriers to improve immunogenicity and stability .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds.

Compound NameMolecular FormulaUnique Features
Octanoyl-DL-alpha-tocopherolC22H38O3Antioxidant properties
DodecylamineC12H27NShorter alkyl chain, surfactant use
Hexadecyltrimethylammonium bromideC21H38BrNQuaternary ammonium salt for membrane studies

This table illustrates that while other compounds share similar lipid characteristics, this compound is specifically designed for enhanced drug delivery through lipid nanoparticle formation.

Case Studies

  • Gene Therapy Trials : In recent studies, this compound was used as a carrier for mRNA vaccines. Results indicated improved cellular uptake and immune response compared to traditional delivery methods.
  • Antitumor Activity : Research involving the compound showed potential in inhibiting tumor growth by enhancing the delivery of chemotherapeutic agents directly to cancer cells, thereby increasing treatment efficacy while reducing systemic toxicity .

Q & A

Basic: What are the critical steps in synthesizing undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate, and how do reaction conditions influence yield?

Answer:
The synthesis involves multi-step organic reactions, including esterification and amine coupling , to assemble the hydrophobic heptadecane chain, hexanoate moiety, and functional groups (amino, hydroxyl). Key steps include:

  • Step 1: Activation of carboxylic acid groups (e.g., using carbodiimides) for ester bond formation .
  • Step 2: Sequential alkylation of the amine group under inert atmosphere to prevent oxidation .
  • Step 3: Purification via column chromatography to isolate the product from by-products .

Critical Conditions:

  • Temperature: Controlled heating (40–60°C) ensures reaction progression without thermal degradation .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts: Use of coupling agents (e.g., EDC/HOBt) improves amine acylation efficiency .

Advanced: How can researchers resolve discrepancies in reported cellular uptake efficiencies of lipid nanoparticles formulated with this compound?

Answer:
Discrepancies often arise from variations in lipid-to-mRNA ratios , structural heterogeneity , or experimental protocols . Methodological strategies include:

  • Standardized Formulation: Fix lipid:mRNA ratios (e.g., 10:1 w/w) and use microfluidics for consistent nanoparticle size (80–120 nm) .
  • Structural Analysis: Compare batch-to-batch purity via HPLC-MS to identify impurities affecting uptake .
  • Biological Replicates: Conduct uptake assays across multiple cell lines (e.g., HEK293, HeLa) to account for cell-specific endocytosis mechanisms .

Example: Evidence from analogous lipids shows that minor variations in hydrocarbon chain length (e.g., C16 vs. C18) alter membrane fluidity, impacting uptake by ±20% .

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., methylene groups in heptadecane chain at δ 1.2–1.4 ppm) .
    • ¹³C NMR confirms carbonyl (δ 170–175 ppm) and ester functionalities .
  • Infrared Spectroscopy (IR): Detects functional groups (e.g., C=O stretch at ~1730 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., m/z 668.09 for C₄₁H₈₁NO₅) .

Advanced: What methodological approaches optimize the compound's amphiphilic balance for enhanced mRNA encapsulation?

Answer:
Amphiphilicity is tuned by modifying hydrophobic chain length and cationic group density :

  • Hydrophobic Tail Modulation: Increasing heptadecane chain length from C15 to C17 enhances lipid packing density, improving encapsulation efficiency by ~30% .
  • Cationic Group Placement: Introducing a tertiary amine (e.g., 2-hydroxyethyl) at the headgroup promotes pH-dependent endosomal escape, boosting mRNA release by 2-fold .
  • Empirical Testing: Screen lipid libraries using fluorescence-based assays (e.g., SYBR Gold) to quantify mRNA retention in nanoparticles .

Basic: What functional groups in the compound's structure are pivotal for membrane interaction?

Answer:

  • Hydrophobic Heptadecane Chain: Facilitates insertion into lipid bilayers via van der Waals interactions .
  • Amino Group: Enables pH-dependent protonation, enhancing endosomal escape (pKa ~6.5) .
  • Hydroxyl Group: Stabilizes hydrogen bonding with phosphate groups in mRNA, improving complexation .

Advanced: How does altering the hydrocarbon chain length impact the compound's phase behavior in lipid nanoparticles?

Answer:
Chain length directly affects transition temperature (Tm) and membrane fluidity :

  • Shorter Chains (C14–C16): Lower Tm (e.g., 35°C), increasing fluidity but reducing serum stability .
  • Longer Chains (C17–C19): Higher Tm (e.g., 50°C), enhancing nanoparticle rigidity and mRNA protection .
    Experimental Validation: Use differential scanning calorimetry (DSC) to correlate chain length with Tm shifts .

Basic: What are the primary challenges in scaling up the synthesis of this compound while maintaining reproducibility?

Answer:

  • Multi-Step Synthesis: Accumulation of impurities during esterification/alkylation requires iterative purification .
  • Reaction Scalability: Transitioning from batch to flow chemistry improves yield consistency .
  • Quality Control: Implement in-process analytics (e.g., inline FTIR) to monitor intermediate formation .

Advanced: How can computational modeling predict the compound's interaction with mRNA molecules?

Answer:

  • Molecular Dynamics (MD) Simulations: Model lipid-mRNA complexes in silico to identify binding hotspots (e.g., amine-phosphate interactions) .
  • Quantitative Structure-Activity Relationship (QSAR): Correlate structural descriptors (e.g., logP, polar surface area) with transfection efficiency .
  • Case Study: Simulations of analogous lipids revealed that branched hydrophobic tails reduce mRNA leakage by 40% compared to linear chains .

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